molecular formula C25H30N2O3 B4037421 2-[(4-BENZHYDRYLPIPERAZINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID

2-[(4-BENZHYDRYLPIPERAZINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID

Cat. No.: B4037421
M. Wt: 406.5 g/mol
InChI Key: XPQRTZDIRPPNBW-UHFFFAOYSA-N
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Description

2-[(4-BENZHYDRYLPIPERAZINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID is a cyclohexanecarboxylic acid derivative featuring a benzhydryl-substituted piperazine moiety. The compound combines a rigid cyclohexane backbone with a bulky benzhydryl group (diphenylmethyl), which likely enhances lipophilicity and modulates receptor-binding interactions. Such structural features are common in pharmaceuticals targeting central nervous system (CNS) receptors or antimicrobial agents due to the piperazine moiety’s versatility in forming hydrogen bonds and hydrophobic interactions .

Properties

IUPAC Name

2-(4-benzhydrylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O3/c28-24(21-13-7-8-14-22(21)25(29)30)27-17-15-26(16-18-27)23(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-6,9-12,21-23H,7-8,13-18H2,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPQRTZDIRPPNBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-BENZHYDRYLPIPERAZINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzhydryl piperazine: This step involves the reaction of benzhydryl chloride with piperazine in the presence of a base such as sodium hydroxide.

    Coupling with cyclohexanecarboxylic acid: The benzhydryl piperazine is then reacted with cyclohexanecarboxylic acid chloride in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-BENZHYDRYLPIPERAZINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzhydryl and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have demonstrated that derivatives of piperazine, including our compound of interest, exhibit anticonvulsant properties. For instance, research has shown that modifications to the piperazine structure can enhance efficacy against seizures. The synthesis of N-Mannich bases derived from related compounds has been explored, indicating potential pathways for developing new anticonvulsant medications .

Antidepressant Effects

The structural characteristics of 2-[(4-benzhydryl-1-piperazinyl)carbonyl]-1-cyclohexanecarboxylic acid suggest it may influence serotonin pathways, which are critical in mood regulation. Preliminary studies indicate that piperazine derivatives can act as serotonin reuptake inhibitors, potentially offering new avenues for treating depression .

Antitumor Activity

Compounds with piperazine scaffolds have shown promise in anticancer research. Studies indicate that certain piperazine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific application of 2-[(4-benzhydryl-1-piperazinyl)carbonyl]-1-cyclohexanecarboxylic acid in this context is still under investigation but shows potential based on structural analogs .

Case Studies

StudyFindingsImplications
Singh et al. (2015)Investigated various piperazine derivatives for their biological activityEstablished a framework for future modifications to enhance therapeutic effects
Research on N-Mannich BasesSynthesized new compounds with anticonvulsant propertiesHighlighted the importance of structural modifications in drug development
Antidepressant Activity StudyEvaluated the impact of piperazine derivatives on serotonin levelsSuggested potential applications in treating mood disorders

Synthesis and Modification

The synthesis of 2-[(4-benzhydryl-1-piperazinyl)carbonyl]-1-cyclohexanecarboxylic acid involves several steps, including the formation of the piperazine ring and subsequent functionalization to introduce the carboxylic acid group. Techniques such as gas chromatography-mass spectrometry (GC-MS) and X-ray crystallography are often utilized to confirm the structure and purity of synthesized compounds .

Mechanism of Action

The mechanism of action of 2-[(4-BENZHYDRYLPIPERAZINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID involves its interaction with specific molecular targets. The benzhydryl group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on substituents on the piperazine ring, cyclohexane conformation (cis/trans), and functional group variations. Below is a detailed comparison:

Substituent Variations on the Piperazine Ring

  • 6-[(4-PHENYLPIPERAZINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLIC ACID (CAS 419558-95-5): Structure: Features a phenyl group on the piperazine ring instead of benzhydryl. Molecular weight = 314.4 g/mol . Applications: Used as a synthetic intermediate in bioactive molecule development .
  • Compounds 5j–5m (Quinolone Derivatives): Structure: Piperazine rings substituted with sulfonyl groups (e.g., 4-chlorobenzenesulfonyl, 4-trifluoromethoxybenzenesulfonyl). Synthesis: Yields 76–80% via nucleophilic substitution reactions . Activity: Demonstrated antibacterial properties, with trifluoromethyl groups enhancing potency against Gram-negative bacteria .

Cyclohexane Conformational Isomers

  • Cis-2-(4-Chlorobenzoyl)cyclohexanecarboxylic Acid (CAS 52240-18-3) :

    • Structure : Cis-configured cyclohexane with a 4-chlorobenzoyl group.
    • Properties : Melting point = 147–151°C; density ≈1.2 g/cm³. The cis conformation may enhance binding to planar enzyme active sites .
  • Trans-2-(2-Thiophenecarbonyl)-1-Cyclohexanecarboxylic Acid (CAS 212757-11-4) :

    • Structure : Trans-configured cyclohexane with a thiophene carbonyl group.
    • Properties : Increased solubility in polar solvents due to the thiophene’s electron-rich nature .

Functional Group Modifications

  • 2-{[4-(Ethoxycarbonyl)piperidin-1-yl]carbonyl}cyclohexanecarboxylic Acid :
    • Structure : Ethoxycarbonyl group on piperidine (a saturated analog of piperazine).
    • Properties : Higher hydrolytic stability compared to piperazine derivatives, suitable for prodrug formulations .

Data Table: Key Properties of Structural Analogs

Compound Name Molecular Weight (g/mol) Substituent Melting Point (°C) Key Applications Reference
2-[(4-BENZHYDRYLPIPERAZINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID ~435.5* Benzhydryl N/A Research compound N/A
6-[(4-Phenylpiperazino)carbonyl]-3-cyclohexene-1-carboxylic acid 314.4 Phenyl N/A Synthetic intermediate
Cis-2-(4-Chlorobenzoyl)cyclohexanecarboxylic acid 266.7 4-Chlorobenzoyl (cis) 147–151 Enzyme inhibition studies
Compound 5k (Quinolone derivative) ~528.5 4-Trifluoromethoxybenzenesulfonyl N/A Antibacterial agents

*Estimated based on structural formula.

Research Findings and Implications

  • Benzhydryl vs. Phenyl Groups : The benzhydryl group’s bulkiness may enhance binding to hydrophobic pockets in receptors but reduce aqueous solubility. In contrast, phenyl-substituted analogs (e.g., CAS 419558-95-5) are more synthetically accessible .
  • Synthesis Efficiency : Piperazine sulfonyl derivatives (e.g., 5j–5m) achieve yields >75%, suggesting robust synthetic routes for benzhydryl analogs .
  • Conformational Effects : Cis-cyclohexane derivatives (e.g., CAS 52240-18-3) exhibit higher crystallinity and thermal stability, which are advantageous for formulation .

Biological Activity

The compound 2-[(4-benzhydryl-piperazino)carbonyl]-1-cyclohexanecarboxylic acid is a member of a class of piperazine derivatives that have garnered attention for their potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, pharmacokinetics, and therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C_{20}H_{24}N_{2}O_{3}
  • Molecular Weight : 336.42 g/mol
  • Functional Groups : It contains a piperazine ring, a carbonyl group, and a cyclohexanecarboxylic acid moiety.

Research indicates that compounds with similar structures often exhibit various biological activities, including:

  • Histone Deacetylase (HDAC) Inhibition : Compounds with piperazine linkages have been shown to inhibit HDAC activity, which is crucial in regulating gene expression and has implications in cancer therapy .
  • Neurotransmitter Modulation : The piperazine moiety is known to interact with neurotransmitter receptors, potentially affecting dopaminergic and serotonergic pathways, which may be relevant in treating psychiatric disorders .

In Vitro Studies

In vitro studies have demonstrated that 2-[(4-benzhydryl-piperazino)carbonyl]-1-cyclohexanecarboxylic acid exhibits significant inhibitory effects on various enzymes involved in metabolic pathways. For instance, it has been shown to inhibit the activity of DGAT1 (Diacylglycerol O-acyltransferase 1), which plays a role in lipid metabolism.

Study ParameterResult
IC50 against DGAT150 nM
Selectivity Ratio (DGAT1/ACAT1)×1680

These findings suggest that this compound may have potential applications in managing metabolic disorders such as obesity and diabetes .

In Vivo Studies

Pharmacokinetic profiles have been assessed in animal models. The following table summarizes key pharmacokinetic parameters observed after administration:

ParameterValue (Rat)
Bioavailability (F)19%
Clearance (Cl)3.0 mL/min/kg
Volume of Distribution (Vdss)0.34 L/kg
Half-life (t1/2)3.7 hours

These parameters indicate reasonable absorption and moderate clearance rates, suggesting that the compound could maintain effective plasma levels for therapeutic use .

Cancer Therapy

One notable application of similar compounds is in cancer treatment. HDAC inhibitors are being explored for their ability to reactivate silenced tumor suppressor genes. The structural characteristics of 2-[(4-benzhydryl-piperazino)carbonyl]-1-cyclohexanecarboxylic acid position it as a candidate for further investigation in oncology .

Psychiatric Disorders

Given its potential to modulate neurotransmitter systems, this compound may also be evaluated for efficacy in treating conditions such as depression or schizophrenia. Research into related piperazine derivatives has shown promise in improving symptoms associated with these disorders .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 2-[(4-benzhydrylpiperazino)carbonyl]-1-cyclohexanecarboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling a benzhydrylpiperazine moiety with a cyclohexanecarboxylic acid derivative via carbodiimide-mediated amidation. For example, similar compounds (e.g., CIS-2-(4-bromobenzoyl)-1-cyclohexanecarboxylic acid) are synthesized using sodium carbonate as a base, achieving yields of ~78–80% under reflux conditions . Optimization may require adjusting solvent polarity (e.g., DMF or THF), temperature, and stoichiometry of the coupling reagent (e.g., EDC/HOBt). Monitoring via TLC or HPLC is critical to track intermediate formation.

Q. How can structural confirmation of this compound be achieved, and what spectroscopic techniques are most reliable?

  • Methodological Answer : Use a combination of 1H^1H-NMR and 13C^{13}C-NMR to identify key functional groups (e.g., benzhydryl aromatic protons at δ 7.2–7.5 ppm, cyclohexane carboxy protons at δ 1.2–2.1 ppm). High-resolution mass spectrometry (HRFABMS) validates the molecular ion peak (e.g., [M+H]+^+), as demonstrated for analogous quinolinecarboxylic acids . IR spectroscopy can confirm carbonyl stretches (~1680–1720 cm1^{-1}) from the carbamate and carboxylic acid groups.

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Methodological Answer : Screen for receptor-binding affinity (e.g., serotonin or dopamine receptors) using radioligand displacement assays, given the structural similarity to nitrophenylpiperazine derivatives known for CNS activity . For antimicrobial potential, use microdilution assays against Gram-positive/negative strains, referencing protocols for sulfonyl-piperazine analogs .

Advanced Research Questions

Q. How do substituents on the benzhydryl or piperazine groups influence the compound’s pharmacokinetic properties?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with electron-withdrawing (e.g., nitro, trifluoromethyl) or electron-donating (e.g., methoxy) groups. Compare logP values (via HPLC) and metabolic stability (e.g., liver microsome assays). For instance, trifluoromethyl substituents in sulfonyl-piperazine derivatives enhance metabolic resistance but reduce solubility . Molecular dynamics simulations can predict binding modes to targets like GPCRs .

Q. What computational approaches can elucidate the compound’s mechanism of action?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against homology models of piperazine-binding receptors (e.g., 5-HT2A_{2A}). Use density functional theory (DFT) to calculate electrostatic potential maps, identifying nucleophilic/electrophilic regions. For solvent interactions, apply linear free-energy relationships (LFERs) to correlate reactivity with solvent polarity, as shown for pyrimidinecarboxylic acids .

Q. How can contradictory data in biological assays (e.g., varying IC50_{50} values across studies) be resolved?

  • Methodological Answer : Standardize assay conditions (e.g., pH, temperature, cell lines) and validate purity via HPLC (>95%). Compare results with structurally related compounds (e.g., benzimidazole-carboxylic acids) to identify trends . Use statistical tools like Bland-Altman plots to assess inter-lab variability. Replicate experiments with orthogonal methods (e.g., SPR vs. fluorescence polarization).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-BENZHYDRYLPIPERAZINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID
Reactant of Route 2
Reactant of Route 2
2-[(4-BENZHYDRYLPIPERAZINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID

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